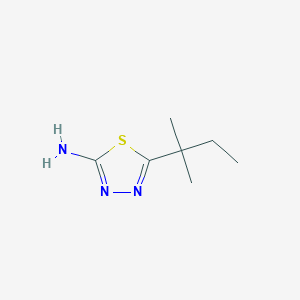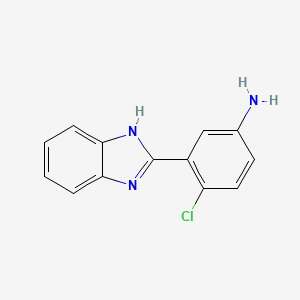
3-(1H-Benzoimidazol-2-il)-4-cloro-fenilamina
Descripción general
Descripción
3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine is a heterocyclic aromatic compound that features a benzimidazole ring fused to a phenylamine structure with a chlorine substituent at the para position
Aplicaciones Científicas De Investigación
3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Benzimidazole derivatives have been found to exhibit diverse anticancer activities . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Mode of Action
Benzimidazole derivatives have been found to inhibit various enzymes involved in a wide range of therapeutic uses . The presence of electron-donating groups also causes a significant increase in anticancer activity .
Biochemical Pathways
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Benzimidazole compounds are generally known for their increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer activities .
Análisis Bioquímico
Biochemical Properties
3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with human glucokinase, an enzyme involved in glucose metabolism, acting as an allosteric activator . This interaction enhances the enzyme’s catalytic activity, thereby influencing glucose homeostasis. Additionally, 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine has shown potential in inhibiting certain protein kinases, which are crucial in cell signaling pathways .
Cellular Effects
The effects of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine on various cell types and cellular processes are profound. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as A549 (lung cancer) and PC3 (prostate cancer), 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine exhibits antiproliferative effects by inducing apoptosis and inhibiting cell growth . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death in cancer cells .
Molecular Mechanism
At the molecular level, 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to bind to the allosteric site of human glucokinase, enhancing its activity . This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions, stabilizing the enzyme’s active conformation. Additionally, 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine inhibits certain protein kinases by binding to their ATP-binding sites, thereby blocking their catalytic activity and downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies in vitro have demonstrated sustained antiproliferative effects on cancer cell lines, with no significant loss of activity over time . In vivo studies have also indicated that the compound maintains its efficacy in reducing tumor growth over prolonged treatment durations .
Dosage Effects in Animal Models
The effects of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal toxicity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where doses above a certain level result in significant toxicity, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are mediated by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that are excreted from the body . The compound’s metabolism also affects metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine within cells and tissues are mediated by various transporters and binding proteins. The compound is actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation . Once inside the cell, it interacts with binding proteins that influence its localization and distribution within different cellular compartments . These interactions are crucial for the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, it influences gene expression by interacting with transcription factors and other nuclear proteins . In the mitochondria, it affects cellular metabolism and energy production by modulating the activity of mitochondrial enzymes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine typically involves the condensation of ortho-phenylenediamine with 4-chlorobenzoic acid under dehydrating conditions. One common method involves heating the reactants in the presence of polyphosphoric acid at elevated temperatures (140-220°C) to facilitate cyclization and formation of the benzimidazole ring . Another approach utilizes microwave-assisted synthesis, which significantly reduces reaction time and improves yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atom can yield various substituted benzimidazole derivatives with different functional groups.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylbenzimidazole: Similar structure but lacks the chlorine substituent.
4-(1H-Benzoimidazol-2-yl)aniline: Similar structure but without the chlorine atom.
2-(4-Aminophenyl)benzimidazole: Another derivative with an amino group at the para position.
Uniqueness
3-(1H-Benzoimidazol-2-yl)-4-chloro-phenylamine is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved therapeutic properties.
Propiedades
IUPAC Name |
3-(1H-benzimidazol-2-yl)-4-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-10-6-5-8(15)7-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPSLCKBFGPVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299209 | |
| Record name | 3-(1H-Benzimidazol-2-yl)-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313402-16-3 | |
| Record name | 3-(1H-Benzimidazol-2-yl)-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

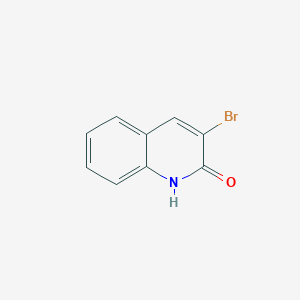


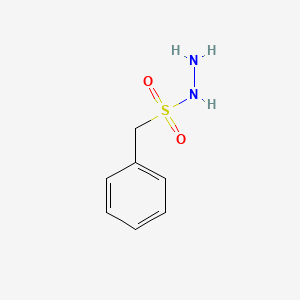
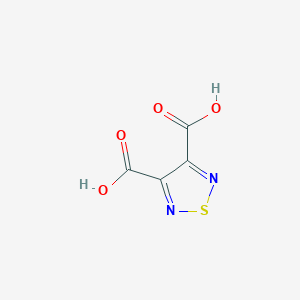
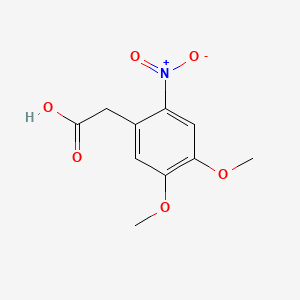
![{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine](/img/structure/B1331387.png)
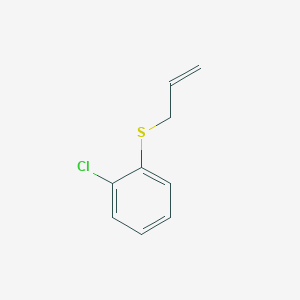

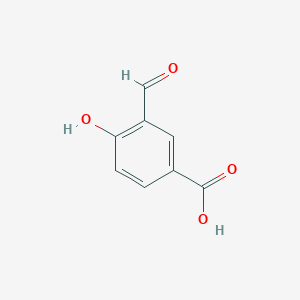

![[1,2,4]Triazolo[4,3-a]pyridin-8-amine](/img/structure/B1331393.png)
